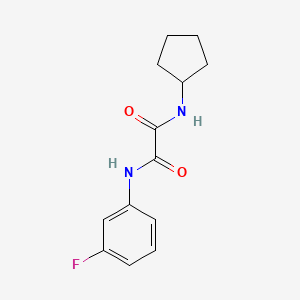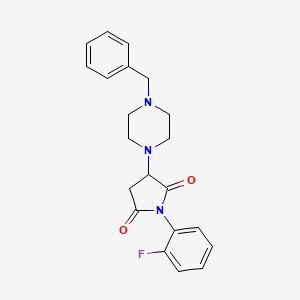![molecular formula C13H19Cl2NO B5064553 N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine](/img/structure/B5064553.png)
N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine, also known as sibutramine, is a weight loss drug that was previously used to treat obesity. However, due to its potential side effects, it has been withdrawn from the market in many countries. Despite this, sibutramine continues to be an important molecule in scientific research due to its unique properties.
Mechanism of Action
Sibutramine works by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in appetite suppression and increased energy expenditure. Sibutramine has also been shown to have an effect on the hypothalamus, which regulates appetite and satiety.
Biochemical and Physiological Effects:
Sibutramine has been shown to have significant effects on body weight and metabolism. In clinical trials, N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine has been found to result in significant weight loss compared to placebo. Sibutramine has also been shown to improve insulin sensitivity and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders such as type 2 diabetes.
Advantages and Limitations for Lab Experiments
Sibutramine has several advantages for lab experiments, including its unique mechanism of action and potential therapeutic applications. However, it also has several limitations, including its potential side effects and the fact that it has been withdrawn from the market in many countries.
Future Directions
There are several potential future directions for the study of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine. One area of research could be the development of new this compound analogs with improved therapeutic properties and reduced side effects. Another area of research could be the investigation of the effects of this compound on other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further research on the mechanism of action of this compound, which could lead to the development of new drugs with similar properties.
In conclusion, this compound is a unique molecule with potential therapeutic applications in various diseases. Despite its withdrawal from the market in many countries, it continues to be an important molecule in scientific research. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine involves the reaction of 2,6-dichlorophenol with propylene oxide to form 3-(2,6-dichlorophenoxy)propanol. This intermediate is then reacted with butylamine to form this compound. The reaction can be carried out using various methods, including refluxing in a solvent or using a microwave-assisted method. The purity of this compound can be improved by recrystallization or column chromatography.
Scientific Research Applications
Sibutramine has been extensively studied in scientific research due to its unique properties. It has been found to have potential therapeutic effects in various diseases, including depression, Alzheimer's disease, and Parkinson's disease. Sibutramine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[3-(2,6-dichlorophenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO/c1-2-3-8-16-9-5-10-17-13-11(14)6-4-7-12(13)15/h4,6-7,16H,2-3,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLZWDHPBJJDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5064472.png)
![2-{[5-(4-iodophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5064475.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5064481.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064493.png)

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5064510.png)
![N-cyclohexyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5064525.png)
![2-[1-methyl-3-oxo-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)propyl]hydrazinecarboxamide](/img/structure/B5064532.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5064534.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B5064535.png)

![3-(anilinosulfonyl)-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methylbenzamide](/img/structure/B5064550.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B5064562.png)